Regioisomeric Impact on Lipophilicity: 7-Carbonitrile vs. 5-Carbonitrile Substitution
The lipophilicity of 2-(Chloromethyl)-1,3-benzoxazole-7-carbonitrile is predicted to be lower than that of its 5-carbonitrile regioisomer. This is a key differentiating factor for applications where compound polarity influences solubility, membrane permeability, or chromatographic behavior. The target compound has a predicted LogP of 1.49 [1], whereas the 5-substituted analog, 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile, has a predicted LogP of 1.70 .
| Evidence Dimension | Predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.49 (calculated) |
| Comparator Or Baseline | 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile (CAS 170993-41-6) |
| Quantified Difference | ΔLogP = -0.21 |
| Conditions | Predicted/calculated values, methodology not specified in source. |
Why This Matters
A lower LogP value indicates greater polarity, which can translate to different solubility profiles, different retention times in reverse-phase HPLC, and potentially altered in vivo absorption and distribution characteristics, making the 7-isomer a distinct entity from its 5-isomer in both analytical and biological contexts.
- [1] Chemsrc. (2018). 2-(Chloromethyl)-1,3-benzoxazole-7-carbonitrile. [Online Database]. Retrieved from m.chemsrc.com. View Source
